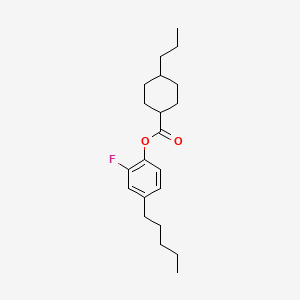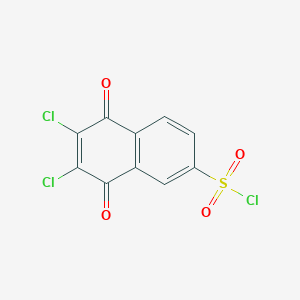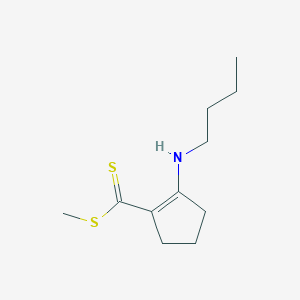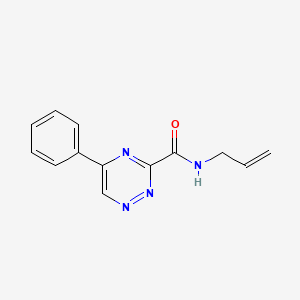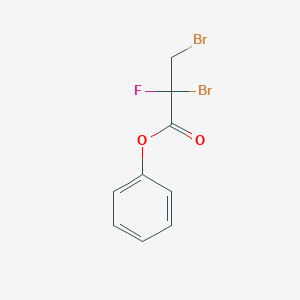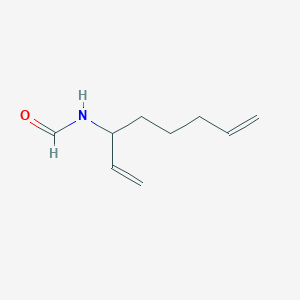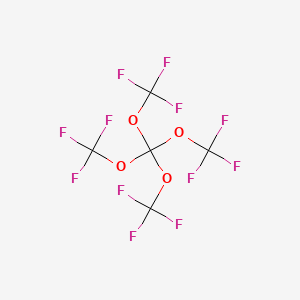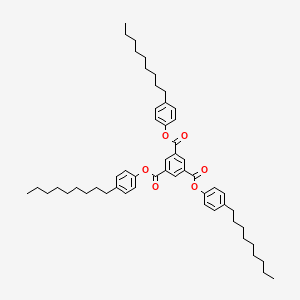
Tris(4-nonylphenyl) benzene-1,3,5-tricarboxylate
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
Tris(4-nonylphenyl) benzene-1,3,5-tricarboxylate is an organic compound that belongs to the class of aromatic esters. This compound is characterized by a benzene ring substituted with three carboxylate groups at positions 1, 3, and 5, and each carboxylate group is further substituted with a 4-nonylphenyl group. This structure imparts unique chemical and physical properties to the compound, making it valuable in various industrial and scientific applications.
Méthodes De Préparation
Synthetic Routes and Reaction Conditions: The synthesis of Tris(4-nonylphenyl) benzene-1,3,5-tricarboxylate typically involves the esterification of benzene-1,3,5-tricarboxylic acid with 4-nonylphenol. The reaction is usually carried out in the presence of a dehydrating agent such as thionyl chloride or dicyclohexylcarbodiimide (DCC) to facilitate the formation of the ester bonds. The reaction conditions often include refluxing the reactants in an organic solvent like dichloromethane or toluene at elevated temperatures.
Industrial Production Methods: On an industrial scale, the production of this compound may involve continuous flow processes to ensure high yield and purity. The use of catalysts and optimized reaction conditions can enhance the efficiency of the synthesis. Purification steps such as recrystallization or chromatography are employed to obtain the final product with the desired specifications.
Analyse Des Réactions Chimiques
Types of Reactions: Tris(4-nonylphenyl) benzene-1,3,5-tricarboxylate can undergo various chemical reactions, including:
Oxidation: The nonylphenyl groups can be oxidized to form corresponding quinones.
Reduction: The ester groups can be reduced to alcohols using reducing agents like lithium aluminum hydride (LiAlH4).
Substitution: The aromatic ring can participate in electrophilic substitution reactions, such as nitration or halogenation.
Common Reagents and Conditions:
Oxidation: Reagents like potassium permanganate (KMnO4) or chromium trioxide (CrO3) in acidic medium.
Reduction: Lithium aluminum hydride (LiAlH4) in anhydrous ether.
Substitution: Nitration using a mixture of concentrated nitric acid (HNO3) and sulfuric acid (H2SO4).
Major Products:
Oxidation: Formation of quinones.
Reduction: Formation of alcohols.
Substitution: Formation of nitro or halogenated derivatives.
Applications De Recherche Scientifique
Tris(4-nonylphenyl) benzene-1,3,5-tricarboxylate has diverse applications in scientific research, including:
Chemistry: Used as a building block for the synthesis of complex organic molecules and polymers.
Biology: Investigated for its potential as a ligand in biochemical assays and as a component in drug delivery systems.
Medicine: Explored for its potential therapeutic properties and as a precursor for the synthesis of pharmaceutical compounds.
Industry: Utilized in the production of high-performance materials, coatings, and adhesives due to its stability and unique chemical properties.
Mécanisme D'action
The mechanism of action of Tris(4-nonylphenyl) benzene-1,3,5-tricarboxylate involves its interaction with specific molecular targets and pathways. The compound can act as a ligand, binding to proteins or enzymes and modulating their activity. The nonylphenyl groups may interact with hydrophobic pockets in target molecules, while the carboxylate groups can form hydrogen bonds or ionic interactions. These interactions can influence various biochemical pathways, leading to the desired effects.
Comparaison Avec Des Composés Similaires
Trimesic acid (benzene-1,3,5-tricarboxylic acid): A precursor for the synthesis of Tris(4-nonylphenyl) benzene-1,3,5-tricarboxylate, used in the production of plasticizers and other industrial chemicals.
Trimethyl trimesate (trimethyl benzene-1,3,5-tricarboxylate): An ester derivative of trimesic acid, used in various chemical syntheses.
1,3,5-Tris(4-aminophenyl)benzene: A compound with similar structural features, used in the synthesis of polymers and advanced materials.
Uniqueness: this compound is unique due to the presence of nonylphenyl groups, which impart hydrophobic characteristics and enhance its stability. This makes it particularly valuable in applications requiring robust and durable materials.
Propriétés
Numéro CAS |
94322-08-4 |
|---|---|
Formule moléculaire |
C54H72O6 |
Poids moléculaire |
817.1 g/mol |
Nom IUPAC |
tris(4-nonylphenyl) benzene-1,3,5-tricarboxylate |
InChI |
InChI=1S/C54H72O6/c1-4-7-10-13-16-19-22-25-43-28-34-49(35-29-43)58-52(55)46-40-47(53(56)59-50-36-30-44(31-37-50)26-23-20-17-14-11-8-5-2)42-48(41-46)54(57)60-51-38-32-45(33-39-51)27-24-21-18-15-12-9-6-3/h28-42H,4-27H2,1-3H3 |
Clé InChI |
DCKTZENPYOZLHN-UHFFFAOYSA-N |
SMILES canonique |
CCCCCCCCCC1=CC=C(C=C1)OC(=O)C2=CC(=CC(=C2)C(=O)OC3=CC=C(C=C3)CCCCCCCCC)C(=O)OC4=CC=C(C=C4)CCCCCCCCC |
Origine du produit |
United States |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.


![(1E)-N-[2-(Ethenyloxy)ethyl]ethanimine](/img/structure/B14351703.png)
